Clethodim Sulfoxide

Übersicht

Beschreibung

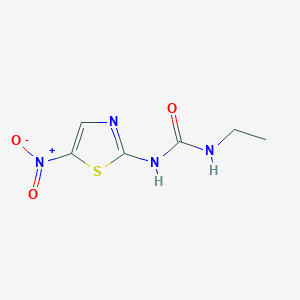

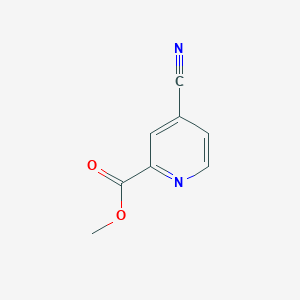

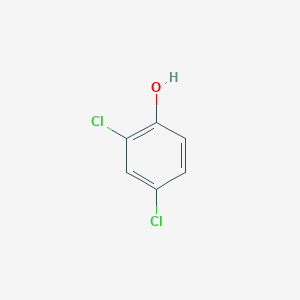

Clethodim is a herbicide used to control annual and perennial grasses . It is highly soluble in water and has a low volatility . It is moderately toxic to birds, fish, aquatic plants, honeybees, and earthworms but is less toxic to aquatic invertebrates and algae . Clethodim Sulfoxide is a major metabolite of Clethodim .

Synthesis Analysis

Clethodim and its oxidation metabolites, clethodim sulfoxide (C1) and clethodim sulfone (C2), can be determined in agricultural products. Upon extraction, both C0 and C1 were oxidized to C2 by m-chloroperoxybenzoic acid .Molecular Structure Analysis

Clethodim is a chiral molecule existing in the (E) and (Z) isomeric forms . Its chemical formula is C₁₇H₂₆ClNO₃S .Chemical Reactions Analysis

Clethodim and its degradates do not show persistence in field dissipation studies . It is easily degraded both by photolysis and aerobic microbial action .Physical And Chemical Properties Analysis

Clethodim is highly soluble in water and has a low volatility . It tends not to be persistent in soil or aquatic systems .Wissenschaftliche Forschungsanwendungen

Herbicide for Selective Weed Control

Clethodim Sulfoxide is a systemic post-emergent herbicide used for the selective control of monocotyledonous weeds such as millet and thick oats in herbal plants . It is highly selective for crops like cotton, coffee, onions, carrots, and soybeans .

2. Study of Toxicogenetic, Biochemical, and Anatomical Effects Research has been conducted to evaluate the harmful effects of Clethodim on the model plant Allium cepa . This includes germination tests, root growth, cell and nucleolar cycle analysis, oxidative stress assessment, and histological analysis of the roots .

Phytotoxicity Analysis

Clethodim has demonstrated phytotoxicity, inhibiting germination and root growth at certain concentrations . It has also shown mutagenicity, evidenced by the increased frequency of micronuclei .

Enzymatic Activity Changes

Changes have been observed in the enzymatic activity of the enzymes catalase and ascorbate peroxidase at certain concentrations of Clethodim . These changes can affect the overall health and growth of the plant.

Cell Elongation Studies

Clethodim has been used in studies to observe changes in cell elongation, particularly in the root apex of plants . This can provide valuable insights into how herbicides affect plant growth and development.

Metabolic Profile Analysis

Studies have been conducted to assess the metabolic profile and behavior of Clethodim in herbs during plant growth and processing under controlled conditions . This includes the study of its degradation products in various herbs .

Food Safety Assessments

Clethodim has been used in research to assess the impact of washing and dehydration pretreatment on herbs, and to calculate processing factors which can be applied to more accurate food safety assessments .

Interaction with Other Pesticides

Research has been conducted to understand the interaction of Clethodim with other pesticides, such as fungicides, and how this affects its efficacy .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO4S/c1-4-14(19-23-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)24(22)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABMGBLIZYILDD-KUZBFYBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)S(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572949, DTXSID101028751 | |

| Record name | 2-[1-({[(2E)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Z)-N-[(E)-3-Chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clethodim Sulfoxide | |

CAS RN |

111031-14-2 | |

| Record name | 2-[1-({[(2E)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

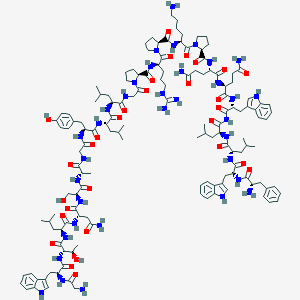

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the analytical challenges in detecting Clethodim and its metabolites in complex matrices like crops and soil, and how have researchers addressed them?

A: Accurately detecting low concentrations of Clethodim, Clethodim Sulfoxide, and Clethodim Sulfone in complex matrices like crops and soil presents a challenge. These matrices contain various compounds that can interfere with analysis. Researchers have developed methods utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) [, , ]. This technique provides the sensitivity and selectivity needed to identify and quantify these compounds at trace levels. To further improve accuracy, researchers have employed extraction and purification techniques like solid-phase extraction (SPE) with C18 cartridges [] and octadecyl silane purification [], minimizing matrix interference and improving the detection limits.

Q2: Can you explain the role of m-chloroperoxybenzoic acid in analyzing Clethodim and its metabolites?

A: Researchers utilize m-chloroperoxybenzoic acid as an oxidizing agent to simplify the analytical process []. Both Clethodim and Clethodim Sulfoxide are readily oxidized to Clethodim Sulfone by m-chloroperoxybenzoic acid. This conversion allows for the quantification of all three compounds by measuring the Clethodim Sulfone concentration after the oxidation step, streamlining the analytical process.

Q3: Why is there a focus on analyzing Clethodim Sulfoxide alongside Clethodim?

A: Clethodim Sulfoxide is a key metabolite of Clethodim, often forming through environmental degradation or metabolic processes []. Monitoring Clethodim Sulfoxide levels is crucial as it provides insights into the degradation pathway and persistence of Clethodim in the environment or within organisms. Furthermore, understanding the presence and behavior of Clethodim Sulfoxide helps ensure comprehensive risk assessment for Clethodim use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.